Pseudopeptide Bond (psi[CH2NH]) Confers Essential Potency Gain Over Conventional Amide-Containing Cyclic Peptides at the NK-2 Receptor
The aminomethylene (psi[CH2NH]) moiety replacing the scissile amide bond between Leu and Cha is a non-negotiable structural feature for high NK-2 antagonist potency. In a systematic comparison of cyclic hexapeptides sharing the core sequence but differing in the presence or absence of the psi[CH2NH] surrogate, only pseudopeptide-containing analogues achieved pA2 values exceeding 8.0 on the hamster isolated trachea (HT) NK-2 preparation. The amino-methylene group contributes to both enhanced metabolic stability and improved conformational presentation of the pharmacophore [1].
| Evidence Dimension | Effect of reduced amide bond (psi[CH2NH]) on antagonist potency at NK-2 receptor |
|---|---|
| Target Compound Data | MEN-10612 (psi[CH2NH]-containing): pA2 = 9.06 on HT, 7.41 on RPA |
| Comparator Or Baseline | Conventional cyclic hexapeptides lacking psi[CH2NH] (e.g., L-659,877 family): pIC50 ≈ 6.9–8.0 on NK-2 binding; functional pA2 values 10-fold lower than MEN-10612 on rabbit bronchus, human colon, and human ileum [2] |
| Quantified Difference | Approximately 10-fold higher functional antagonist potency for psi[CH2NH]-containing compounds versus conventional amide-bond cyclic peptides in rabbit bronchus, human colon, and human ileum preparations [2] |
| Conditions | Hamster isolated trachea (HT), rabbit isolated pulmonary artery (RPA), rabbit bronchus (RB), circular muscle of human colon (HUC) and ileum (HUI) — in vitro organ bath bioassays |
Why This Matters
The pseudopeptide bond is the defining structural feature that distinguishes MEN-10612 from generic cyclic peptide NK-2 antagonists; procurement of compounds lacking this moiety will yield substantially inferior antagonist potency in functional assays.
- [1] Quartara L, Fabbri G, Ricci R, et al. Influence of lipophilicity on the biological activity of cyclic pseudopeptide NK-2 receptor antagonists. J Med Chem. 1994;37(21):3630-3638. doi:10.1021/jm00047a020 View Source
- [2] Maggi CA, Patacchini R, Quartara L, et al. MEN 10,573 and MEN 10,612, novel cyclic pseudopeptides which are potent tachykinin NK-2 receptor antagonists. Regul Pept. 1993;47(2):151-158. doi:10.1016/0167-0115(93)90419-9 View Source
